molecular formula C8H15NO2 B8667709 N,N-diethyl-2-oxo butyramide CAS No. 69016-02-0

N,N-diethyl-2-oxo butyramide

Cat. No. B8667709
CAS RN: 69016-02-0
M. Wt: 157.21 g/mol
InChI Key: JKJMVMKRTBCHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07423152B2

Procedure details

To a suspension of 560.0 mg of compound (15) as obtained from example 9 (1.983 mmol) in 11.2 mL dimethoxyethane were added dropwise at 0° C. 1.68 mL concentrated aqueous hydrochloric acid (36.5%) (19.83 mmol, 10.0 eq). The ice bath was removed after 15 min and the triphasic mixture was vigorously stirred. After 4 h, the mixture was evaporated to dryness in a rotary evaporator (27° C., 5 mbar, then 1 mbar). The crude product was obtained as a lightly yellow semisolid (805.4mg, 194% by weight).333.3 mg crude product were purified by trituration with 0.7 mL methanol at room temperature for 18 h furnishing the title compound (168.7 mg, 0.425 mmol, 98% by weight) as white crystals.
Name
compound ( 15 )
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
1.983 mmol
Type
reactant
Reaction Step Two
Quantity
1.68 mL
Type
reactant
Reaction Step Three
Quantity
11.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)[C:4](=[O:18])[C:5]([OH:17])([C:8]1[CH:13]=[CH:12][NH:11][C:10](=[O:14])[C:9]=1[CH2:15][OH:16])[CH2:6][CH3:7])C.C(N(CC)C(=O)C(=O)CC)C.Cl>C(COC)OC>[CH2:6]([C:5]1([OH:17])[C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[C:9]=2[CH2:15][O:16][C:4]1=[O:18])[CH3:7]

Inputs

Step One
Name
compound ( 15 )
Quantity
560 mg
Type
reactant
Smiles
C(C)N(C(C(CC)(C1=C(C(NC=C1)=O)CO)O)=O)CC
Step Two
Name
Quantity
1.983 mmol
Type
reactant
Smiles
C(C)N(C(C(CC)=O)=O)CC
Step Three
Name
Quantity
1.68 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
11.2 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Stirring
Type
CUSTOM
Details
the triphasic mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at 0° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed after 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness in a rotary evaporator (27° C., 5 mbar
CUSTOM
Type
CUSTOM
Details
The crude product was obtained as a lightly yellow semisolid (805.4mg, 194% by weight)
CUSTOM
Type
CUSTOM
Details
333.3 mg crude product were purified by trituration with 0.7 mL methanol at room temperature for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1(C(OCC=2C(NC=CC21)=O)=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.425 mmol
AMOUNT: MASS 168.7 mg
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.